Sodium 3-amino-4-hydroxybenzenesulphonate
Description
Contextualization within Substituted Benzenesulfonate (B1194179) Chemistry
Sodium 3-amino-4-hydroxybenzenesulphonate belongs to the broad class of substituted benzenesulfonates. These are derivatives of benzenesulfonic acid, which consists of a benzene (B151609) ring attached to a sulfonic acid functional group. nih.govwikipedia.org The chemistry of these compounds is largely defined by the nature and position of the substituents on the benzene ring. researchgate.net
The synthesis of aryl sulfonic acids is typically achieved through aromatic sulfonation, a process described as a cornerstone of industrial organic chemistry. wikipedia.orgwikipedia.org This electrophilic aromatic substitution reaction usually involves reacting an aromatic compound like benzene with sulfur trioxide. wikipedia.org The resulting sulfonic acids are strong and are almost completely dissociated in water. wikipedia.org
The presence of multiple substituents, as in the case of 3-amino-4-hydroxybenzenesulphonate, influences the compound's chemical properties and reactivity. The sulfonic acid group, for instance, can act as a meta-director in further electrophilic aromatic substitutions. wikipedia.org The amino and hydroxyl groups are also chemically significant, and their presence on the ring is crucial for the compound's role as a precursor in the synthesis of more complex molecules, particularly dyes. nih.gov The general utility of benzenesulfonic acids and their salts extends to the manufacturing of detergents, dyes, and pharmaceuticals. wikipedia.orgdocbrown.info
Historical Development of Aminohydroxybenzenesulfonate Research
In a broader historical context, the industrial chemistry of benzenesulfonates saw significant applications. For example, the alkali metal salts of benzenesulfonic acid were historically used in the large-scale industrial production of phenol (B47542) through a process known as alkaline fusion, which involved heating the salt with molten sodium hydroxide (B78521). wikipedia.org This process has been largely superseded by more efficient methods like the Hock process, which generates less waste. wikipedia.org
More recent developments in synthesis have aimed to overcome the drawbacks of older methods. A patented alternative route describes a simpler technique that avoids the traditional iron powder reduction, resulting in a shorter reaction pathway, higher yields, and improved product quality. google.com This newer process involves reacting the synthesized 3-amino-4-hydroxybenzenesulfonic acid with sodium hydroxide to produce the sodium salt with a purity of 98%. google.com
Current Research Landscape and Emerging Trends in Benzenesulfonate Derivatives
The market for benzenesulfonic acid derivatives is projected to experience robust growth, driven by increasing demand from the detergent, pharmaceutical, and agrochemical industries. datainsightsmarket.com A significant trend in the field is the move towards sustainable manufacturing processes and the development of specialized derivatives tailored for specific, high-value applications. datainsightsmarket.com
Current research often focuses on creating novel derivatives from closely related structures for advanced applications. For example, extensive research has been conducted on derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053), a compound structurally similar to the sulfonic acid. This sulfonamide is used to synthesize antagonists for the somatostatin (B550006) receptor subtype 5 (SST5R) and also finds use in dye applications. mdpi.comnih.gov
Recent studies have detailed the synthesis of a series of new derivatives from 3-amino-4-hydroxybenzenesulfonamide. nih.govresearchgate.net These novel compounds, including Schiff bases and aminoketones, have been investigated for their potential as inhibitors of human carbonic anhydrases (CAs), which are targets for anticancer drug development. mdpi.comnih.govresearchgate.netnih.gov The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) parts in the parent molecule provides a useful scaffold for developing new therapeutic agents with potentially improved pharmacokinetic properties. mdpi.comresearchgate.net This line of research highlights a shift from traditional applications like dyes towards the creation of complex molecules for the pharmaceutical sector.
Properties
CAS No. |
83266-79-9 |
|---|---|
Molecular Formula |
C6H6NNaO4S |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
sodium;3-amino-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C6H7NO4S.Na/c7-5-3-4(12(9,10)11)1-2-6(5)8;/h1-3,8H,7H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
GQBQLGGDDPZCKH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])N)O.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of Sodium 3 Amino 4 Hydroxybenzenesulphonate
Synthetic Routes for Sodium 3-amino-4-hydroxybenzenesulphonate
The production of this compound can be achieved through several distinct chemical pathways. These methods vary in their starting materials, complexity, and efficiency.
Preparation from 3-Amino-4-hydroxybenzenesulfonic Acid via Basification
A primary and straightforward method for preparing this compound involves the direct neutralization of its corresponding acid, 3-Amino-4-hydroxybenzenesulfonic acid. This acid-base reaction, or basification, is a common and efficient step for salt formation.
In a typical laboratory or industrial preparation, 3-Amino-4-hydroxybenzenesulfonic acid is treated with a sodium base, most commonly sodium hydroxide (B78521) (NaOH). The reaction is generally performed in an aqueous solution. For instance, reacting the acid with a 30% sodium hydroxide solution at a controlled temperature range of 25-35°C results in the formation of the sodium salt. google.com Following the reaction, purification steps are undertaken to isolate the final product. This process is capable of producing near-white crystalline this compound with high purity and yield.
Table 1: Basification Reaction Parameters
| Parameter | Value | Source |
| Starting Material | 3-Amino-4-hydroxybenzenesulfonic acid | google.com |
| Reagent | 30% Sodium Hydroxide | google.com |
| Reaction Temperature | 25-35 °C | google.com |
| Product Purity (HPLC) | 98% | google.com |
| Product Purity (Diazonium Titration) | 98% | google.com |
| Overall Yield (from Ortho-Aminophenol) | 90% | google.com |
Synthesis from Ortho-Aminophenol through Sulfonation and Subsequent Salt Formation
A more fundamental synthesis starts with ortho-aminophenol. This method involves introducing the sulfonic acid group onto the aromatic ring through an electrophilic aromatic substitution reaction, specifically sulfonation. google.com
The process involves reacting ortho-aminophenol directly with sulfuric acid (H₂SO₄). This step yields 3-amino-4-hydroxybenzenesulfonic acid. Subsequently, the resulting sulfonic acid is converted to its sodium salt, this compound, through the basification process described in the previous section. google.com This two-step approach, starting from ortho-aminophenol, provides a direct and efficient route to the target compound. google.com It is important to note that while subsequent nitration of the sulfonated intermediate is possible, this leads to the formation of a different derivative, namely 3-amino-4-hydroxy-5-nitrobenzene-sulfonic acid, and not the subject compound. google.com
Comparative Analysis of Traditional and Modern Synthetic Strategies
The synthesis of aromatic compounds like this compound has evolved, moving from multi-step, environmentally taxing methods to more streamlined and "greener" approaches.
Modern Synthesis: The modern approach, starting from ortho-aminophenol, represents a significant improvement. google.com Key advantages of this strategy include:
Shorter Reaction Route: The process is more direct, reducing the number of synthetic steps. google.com
Simpler Technology: The reactions involved are less complex to carry out and control. google.com
Environmental Benefits: Crucially, this route avoids the use of the traditional iron powder reduction method, thereby preventing significant environmental pollution. google.com In related syntheses, the move towards catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) for nitro group reduction further exemplifies modern efforts to enhance environmental safety and reduce wastewater. google.com
Higher Efficiency: The modern route typically results in higher reaction yields and better product quality. google.com
Table 2: Comparison of Synthetic Strategies
| Feature | Traditional Strategy (Chlorobenzene route) | Modern Strategy (Ortho-Aminophenol route) | Source(s) |
| Starting Material | Chlorobenzene | Ortho-Aminophenol | google.com |
| Route Length | Long, multi-step (sulfonation, nitration, hydrolysis, reduction) | Short, direct (sulfonation, basification) | google.com |
| Key Challenge | Use of iron powder for reduction, causing pollution | Process optimization | google.com |
| Environmental Impact | High (iron sludge waste) | Low (avoids iron powder reduction) | google.com |
| Yield & Quality | Generally low | High | google.com |
Patent Literature Review on Synthetic Innovations and Process Optimization
Recent patent literature highlights ongoing innovation in the synthesis of this compound and related compounds, with a focus on improving efficiency, cost-effectiveness, and environmental performance.
A key patent, CN1850796A, details the synthetic method starting from ortho-aminophenol. It emphasizes the advantages of this shorter, simpler process that circumvents the environmental issues associated with traditional iron powder reduction. The patent provides specific parameters for the reactions, achieving product yields of 90-95% with purity levels of 98%. google.com
Innovations are not limited to route design. For instance, in the synthesis of the structurally similar 3-amino-4-hydroxybenzoic acid, patent CN105237423A describes a process using catalytic hydrogenation with a Pd/carbon catalyst. This method not only avoids iron-based reductants but also allows for the recycling of the catalyst and significantly reduces reaction times and wastewater output by employing higher hydrogen pressure. google.com
Chemical Transformations and Derivatization Reactions of this compound
The functional groups present in this compound—the amine, hydroxyl, and sulfonate groups—allow for a variety of subsequent chemical reactions and derivatizations.
Conversion to Sulfonyl Chlorides and Subsequent Protection of Amine Functionality
A significant transformation of the sulfonate group is its conversion into a more reactive sulfonyl chloride (-SO₂Cl) group. This functional group is a valuable intermediate for synthesizing sulfonamides and other derivatives. nih.govchemicalbook.com The conversion is typically achieved using chlorinating agents like thionyl chloride (SOCl₂) or chlorosulfonic acid. google.com
However, the presence of the reactive amino (-NH₂) group on the same molecule can complicate this conversion, as it can react with the chlorinating agent. To prevent unwanted side reactions, the amine functionality is often protected before carrying out the chlorination. masterorganicchemistry.com
Amine protection involves temporarily converting the amino group into a less reactive functional group that is stable to the desired reaction conditions but can be easily removed later. Carbamates are one of the most common and effective classes of protecting groups for amines. masterorganicchemistry.com Common carbamate (B1207046) protecting groups include:
Boc (tert-butyloxycarbonyl): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable under many conditions but can be removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comorganic-chemistry.org
Cbz (carboxybenzyl): Installed using benzyl (B1604629) chloroformate, it is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation. organic-chemistry.org
Therefore, a plausible synthetic sequence for derivatization would first involve the protection of the amino group of this compound, for example, by forming a Boc-carbamate. The protected intermediate could then be treated with a chlorinating agent to convert the sulfonate into a sulfonyl chloride. This protected sulfonyl chloride can then be used in further reactions, with the protecting group being removed at a later stage to regenerate the free amine. masterorganicchemistry.com
Electrophilic Substitution Reactions on the Aromatic Core of Aminohydroxybenzenesulfonates
The aromatic ring of aminohydroxybenzenesulfonates is 'activated' by the presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. In the synthesis of 3-amino-4-hydroxybenzenesulfonic acid from ortho-aminophenol, the sulfonation reaction is a key step involving electrophilic aromatic substitution. The hydroxyl group directs the incoming sulfonic acid group to the position para to it. The amino group, in turn, helps to stabilize the intermediate arenium ion formed during the substitution process. The molecule can participate in various substitution reactions when exposed to electrophilic or nucleophilic reagents.
Oxidation Reactions Leading to Sulfonic Acid Derivatives
The aminohydroxybenzenesulfonate structure is susceptible to oxidation, a reaction that can lead to the formation of quinones or other oxidized derivatives. Common chemical oxidizing agents used for this purpose include potassium permanganate (B83412) and hydrogen peroxide.
Beyond traditional chemical methods, biocatalytic oxidation has been explored. Fungal enzymes, particularly laccase, can oxidize 3-amino-4-hydroxybenzenesulfonic acid (AHBS). researchgate.net This enzymatic process generates phenoxy radicals and/or quinones, which can subsequently couple non-enzymatically to produce colored phenoxazinone compounds. researchgate.net This reaction highlights an alternative, greener route for dye synthesis from sulfonic acid derivatives. However, the high redox potential of some sulfonated compounds can present a challenge for certain types of laccase. researchgate.net
Reduction of Nitro Precursors to Amino Groups in Substituted Benzenesulfonates
A common and effective strategy for synthesizing aminohydroxybenzenesulfonates involves the chemical reduction of a nitro group (-NO₂) to a primary amino group (-NH₂). This method is often part of a multi-step synthesis that may begin with the nitration of a suitable precursor.
The reduction step involves treating the nitro-substituted benzenesulfonate (B1194179) with a reducing agent under specific conditions. google.com A typical industrial method involves the use of iron powder in an acidic medium to reduce the nitro group. Alternatively, catalytic hydrogenation is a widely used method. google.com This process contacts the nitro compound with a hydrogenating agent, such as hydrogen gas, in the presence of a reduction catalyst. google.com
The conditions for this reduction must be carefully controlled to ensure the reaction proceeds to completion efficiently.
| Parameter | Typical Range | Preferred Range |
| Temperature | 0°C to 150°C | 30°C to 75°C |
| Concentration of Nitro Precursor | 0.001 to 10 M | 0.1 to 2 M |
| Reducing Agent (e.g., Hydrogenation) | Sufficient to effect reduction | 610 to 650 mole percent |
This data is based on the reduction of a nitro-1,3-benzenediol precursor as described in patent literature and represents a general approach for such reductions. google.com
Other reducing systems, such as stannous chloride in a strong acid like hydrochloric acid, can also be employed to achieve this transformation. google.com
Azo Coupling Reactions Involving Aminohydroxybenzenesulfonate Derivatives
Azo coupling is a cornerstone reaction for this compound, forming the basis of its primary application as an intermediate in the synthesis of azo dyes. globalresearchonline.net This reaction is a type of electrophilic aromatic substitution. wikipedia.org
The general process involves two main components:
The Diazonium Salt : An aromatic primary amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt (R-N₂⁺). This species is a weak electrophile. globalresearchonline.net
The Coupling Component : The diazonium salt is then reacted with an activated aromatic compound, which acts as a nucleophile. wikipedia.org
This compound is an excellent coupling component because its aromatic ring is highly activated by the electron-donating hydroxyl and amino groups. The coupling reaction typically occurs at the position para to the activating hydroxyl group. wikipedia.org The extended conjugated system created by the azo group (-N=N-) is a chromophore that imparts bright, stable colors to the resulting molecules, which is why they are widely used as dyes. globalresearchonline.netwikipedia.org The versatility of this reaction allows for the production of a vast array of dyes with different colors and properties by simply changing the diazonium salt component. globalresearchonline.netyoutube.com
| Diazonium Component | Coupling Component | Resulting Azo Dye Type |
| Aryldiazonium Salt | Phenols / Naphthols | Hydroxyazo Dyes |
| Aryldiazonium Salt | Aromatic Amines | Aminoazo Dyes |
| Aryldiazonium Salt | 3-amino-4-hydroxybenzenesulphonate | Anionic Azo Dye |
Catalytic Aspects in Benzenesulfonate Synthesis and Modification
Catalysis plays a crucial role in both the synthesis and subsequent modification of benzenesulfonates. In the synthesis via the reduction of nitro precursors, hydrogenation catalysts are essential. google.com These catalysts, often based on precious metals like palladium or platinum, facilitate the addition of hydrogen across the nitro group to form the amine. google.com
In the modification of the final product, biocatalysis offers innovative pathways. As mentioned, enzymes like laccase secreted by fungi can be used as whole-cell biocatalysts to oxidize aminohydroxybenzenesulfonates, initiating dye formation under environmentally benign conditions. researchgate.net
More advanced catalytic strategies are also emerging. Synergistic photoenzymatic catalysis, for example, combines the selectivity of enzymes with the power of photoredox catalysts. nih.gov While not yet specifically documented for this compound, this approach allows for novel chemical transformations by generating radical species within the enzyme's active site, highlighting future possibilities for modifying complex molecules like benzenesulfonates. nih.gov
Spectroscopic Characterization and Structural Analysis of Sodium 3 Amino 4 Hydroxybenzenesulphonate and Its Derivatives
Vibrational Spectroscopy Investigations
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of 3-amino-4-hydroxybenzenesulfonic acid has been recorded and analyzed, with vibrational frequencies calculated using Density Functional Theory (DFT) to support the assignment of spectral bands. researchgate.net The spectrum of the sodium salt is expected to be very similar, with primary differences appearing in the vibrations of the sulfonate group (-SO₃⁻Na⁺) compared to the sulfonic acid (-SO₃H).
Key vibrational bands are anticipated in the following regions:
O-H and N-H Stretching: Broad absorption bands are expected in the high-frequency region, typically between 3200 and 3500 cm⁻¹, corresponding to the stretching vibrations of the phenolic hydroxyl (O-H) and amino (N-H) groups. These bands are often broadened due to hydrogen bonding.
Aromatic C-H Stretching: Sharp, weaker bands usually appear just above 3000 cm⁻¹.
Sulfonate Group (SO₃⁻) Vibrations: The sulfonate group gives rise to strong and characteristic absorption bands. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.
Aromatic C=C Stretching: Vibrations corresponding to the carbon-carbon stretching within the benzene (B151609) ring occur in the 1450-1600 cm⁻¹ region.
C-N and C-O Stretching: These bands are found in the fingerprint region (1000-1350 cm⁻¹).
A comprehensive interpretation of the infrared spectrum for the acid form has been reported, confirming its structural features. researchgate.net An FTIR spectrum for 2-Aminophenol-4-sulfonic acid is available in spectral databases. spectrabase.com
Table 1: Expected FTIR Vibrational Frequencies for Sodium 3-amino-4-hydroxybenzenesulphonate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching | 3200 - 3500 (Broad) |
| Amino N-H | Stretching | 3300 - 3500 (Two bands) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Ring Stretching | 1450 - 1600 |
| Sulfonate SO₃⁻ | Asymmetric Stretching | 1150 - 1260 (Strong) |
| Sulfonate SO₃⁻ | Symmetric Stretching | 1030 - 1070 (Strong) |
| C-O | Stretching | 1200 - 1260 |
Complementing FTIR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 3-amino-4-hydroxybenzenesulfonic acid has been recorded and analyzed in conjunction with DFT calculations. researchgate.net The Raman spectrum is especially useful for observing the vibrations of the benzene ring and the S=O bonds.
Key features in the FT-Raman spectrum include:
Aromatic Ring Vibrations: The breathing mode of the aromatic ring typically gives a strong signal near 1000 cm⁻¹. Other C=C stretching modes are prominent around 1600 cm⁻¹. researchgate.net
Sulfonate Group Vibrations: The symmetric stretch of the sulfonate group is usually strong in the Raman spectrum, appearing in the 1030-1070 cm⁻¹ range.
C-S Stretching: The stretch for the carbon-sulfur bond is expected around 700-800 cm⁻¹.
The detailed interpretation of the Raman spectrum has been reported, with good agreement between observed and calculated wavenumbers. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the arrangement of substituents on the benzene ring. Spectral data for the parent acid, 3-amino-4-hydroxybenzenesulfonic acid, are available in public databases. nih.gov
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The 1,2,4-trisubstituted pattern of the aromatic ring gives rise to a distinct set of signals. The protons of the -OH and -NH₂ groups are typically broad and may be exchanged with deuterium (B1214612) when D₂O is used as a solvent.
Table 2: Expected ¹H NMR Signals for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~7.5 - 7.8 | Doublet (d) | ~2-3 Hz (meta coupling) |
| H-5 | ~6.8 - 7.1 | Doublet (d) | ~8-9 Hz (ortho coupling) |
| H-6 | ~7.2 - 7.4 | Doublet of doublets (dd) | ~8-9 Hz, ~2-3 Hz |
| -OH | Variable (Broad) | Singlet (s) | N/A |
| -NH₂ | Variable (Broad) | Singlet (s) | N/A |
Note: Chemical shifts are predictive and can vary based on solvent and pH. Protons are numbered relative to the sulfonate group at C-1.
The expected splitting pattern arises from the coupling between adjacent protons: H-6 couples to both H-5 (ortho) and H-2 (para, very small or zero coupling), while H-5 couples to H-6 (ortho) and H-2 couples to H-6 (meta). However, given the substitution, H-2 couples to H-6 (meta), H-5 couples to H-6 (ortho), and H-6 couples to both H-5 (ortho) and H-2 (meta). This leads to the characteristic doublet, doublet, and doublet of doublets pattern for the three aromatic protons.
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. For this compound, six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts are influenced by the nature of the attached substituent (-SO₃⁻, -OH, -NH₂) and their electronic effects. uni.lu
Table 3: Expected ¹³C NMR Signals for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-SO₃⁻) | 135 - 145 |
| C-2 (C-H) | 115 - 125 |
| C-3 (C-NH₂) | 138 - 148 |
| C-4 (C-OH) | 145 - 155 |
| C-5 (C-H) | 110 - 120 |
| C-6 (C-H) | 120 - 130 |
Note: Chemical shifts are predictive and based on substituent effects on aromatic rings. Carbons are numbered relative to the sulfonate group at C-1.
The carbon atoms directly attached to the electronegative oxygen (C-4) and the sulfonate group (C-1) are expected to be the most downfield, while the others will be shifted according to the combined electronic effects of the substituents.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns. The mass spectrum of the parent compound, 3-amino-4-hydroxybenzenesulfonic acid, has been recorded. nih.govchemicalbook.com
The molecular weight of the acid is 189.19 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 189. The fragmentation pattern is characteristic of the structure, often involving the loss of small, stable neutral molecules like SO₃ (80 Da) or subsequent fragments. The base peak and other significant fragments provide a fingerprint for the molecule.
Table 4: Major Mass Spectrometry Fragments for 3-amino-4-hydroxybenzenesulfonic acid
| m/z | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 189 | 100.0 | [M]⁺ (Molecular Ion) |
| 109 | 24.3 | [M - SO₃]⁺ |
| 81 | 18.0 | [C₅H₃NH₂]⁺ |
| 80 | 16.1 | [SO₃]⁺ or [M - SO₃ - NH]⁺ |
| 53 | 19.6 | [C₄H₅]⁺ |
| 52 | 11.5 | [C₄H₄]⁺ |
| 51 | 9.7 | [C₄H₃]⁺ |
Data sourced from spectral information for 2-Aminophenol-4-sulfonic acid. chemicalbook.com
The most prominent fragment at m/z 109 corresponds to the loss of a sulfur trioxide molecule from the molecular ion, resulting in an aminophenol radical cation, which is a common fragmentation pathway for aromatic sulfonic acids.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. sciencepublishinggroup.com For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions associated with the benzene ring. hnue.edu.vn The benzene chromophore itself exhibits primary absorption bands around 184 nm and 202 nm, and a less intense, fine-structured secondary band at approximately 255 nm. hnue.edu.vnnist.gov
The presence of substituents on the benzene ring significantly alters the position (λmax) and intensity (molar absorptivity) of these absorption bands. ijermt.org The substituents on this compound are an amino group (-NH2), a hydroxyl group (-OH), and a sulfonate group (-SO3H).
Auxochromes : The amino and hydroxyl groups are powerful auxochromes, containing non-bonding electrons (n electrons) that can interact with the π-electron system of the ring through resonance. hnue.edu.vn This interaction increases the energy of the highest occupied molecular orbital (HOMO), narrowing the HOMO-LUMO gap. ijermt.org The result is a shift of the absorption bands to longer wavelengths (a bathochromic or "red" shift). hnue.edu.vnup.ac.za
Solvent Effects : The polarity of the solvent can also influence the spectrum. In polar solvents, interactions such as hydrogen bonding can occur with the amino and hydroxyl groups, leading to further shifts in λmax. For instance, a study on paranitroaniline showed a significant bathochromic shift in a polar solvent (water) compared to a non-polar solvent (cyclohexane). sciencepublishinggroup.com
Given the combination of electron-donating (-NH2, -OH) and electron-withdrawing (-SO3H) groups, the electronic spectrum of this compound is expected to show a significant bathochromic shift compared to unsubstituted benzene. The primary absorption bands are likely to be shifted well into the 220-300 nm range. up.ac.za
Table 2: Influence of Substituents on Benzene UV-Vis Absorption
| Substituent Group | Type | Effect on Benzene Ring | Expected Wavelength Shift |
|---|---|---|---|
| -OH (Hydroxyl) | Electron Donating (Auxochrome) | Increases electron density, narrows π-π* gap | Bathochromic (Red) Shift |
| -NH2 (Amino) | Electron Donating (Auxochrome) | Increases electron density, narrows π-π* gap | Bathochromic (Red) Shift ijermt.org |
| -SO3H (Sulfonic Acid) | Electron Withdrawing | Lowers electron density | Hypsochromic (Blue) Shift (when considered alone) ijermt.org |
| Combined Effect | Disubstituted/Trisubstituted | The net effect depends on the interplay and relative positions of all groups. up.ac.za | A significant bathochromic shift is expected due to the dominance of the -OH and -NH2 groups. |
X-ray Diffraction Studies on Crystalline Forms of Related Benzenesulfonates
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. hazenresearch.com In this method, a beam of X-rays strikes a crystalline sample, and the resulting diffraction pattern of scattered X-rays provides information about the arrangement of atoms within the crystal lattice. This technique is invaluable for identifying crystalline compounds, determining crystal structures, and assessing sample crystallinity and purity. hazenresearch.comnih.gov
While the specific crystal structure of this compound is not detailed in readily available literature, studies on related benzenesulfonate (B1194179) compounds provide insight into the type of structural information that can be obtained. For example, the analysis of organic sulfonates often reveals complex hydrogen-bonding networks and specific packing arrangements.
A study on melaminium benzenesulphonate dihydrate, a related compound, successfully used powder XRD to characterize its crystalline nature. researchgate.net Such studies allow for the calculation of key lattice parameters which define the size and shape of the unit cell—the basic repeating structural unit of the crystal.
Table 3: Example Crystallographic Data for a Related Compound (Melaminium Perchlorate Monohydrate)
| Parameter | Value | Description |
|---|---|---|
| Crystal System | Triclinic | A crystal system defined by three unequal axes with oblique angles. researchgate.net |
| Space Group | P-1 | Defines the symmetry elements of the unit cell. researchgate.net |
| a | 5.6275 Å | Length of the 'a' axis of the unit cell. researchgate.net |
| b | 7.6926 Å | Length of the 'b' axis of the unit cell. researchgate.net |
| c | 12.0878 Å | Length of the 'c' axis of the unit cell. researchgate.net |
| α | 103.89° | Angle between the 'b' and 'c' axes. researchgate.net |
| β | 94.61° | Angle between the 'a' and 'c' axes. researchgate.net |
| γ | 110.22° | Angle between the 'a' and 'b' axes. researchgate.net |
| Volume (V) | 468.95 ų | The volume of a single unit cell. researchgate.net |
Note: Data is for Melaminium Perchlorate Monohydrate as a representative example of a crystalline organic salt characterized by XRD. researchgate.net
XRD analysis can also distinguish between different polymorphic forms of a compound and quantify the degree of crystallinity in a sample, which is crucial for understanding the physical properties of materials. nih.govresearchgate.net
Computational Chemistry and Theoretical Modeling of Aminohydroxybenzenesulfonate Structures and Reactivity
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to predict a wide range of molecular properties for compounds like 3-amino-4-hydroxybenzenesulphonate.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using DFT methods, typically with a basis set like B3LYP/6-311++G(d,p), the geometry of 3-amino-4-hydroxybenzenesulphonate can be optimized to its lowest energy state. This process yields crucial information about bond lengths, bond angles, and dihedral angles.
Table 1: Selected Optimized Geometrical Parameters of 3-amino-4-hydroxybenzenesulphonate (Anion) Calculated using DFT/B3LYP
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-S | 1.78 |
| S-O | 1.45 | |
| C-N | 1.40 | |
| C-O (hydroxyl) | 1.36 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| **Bond Angles (°) ** | O-S-O | 112.5 |
| C-S-O | 106.0 | |
| C-C-N | 121.0 | |
| C-C-O (hydroxyl) | 119.5 |
Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.
DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of chemical bonds.
By analyzing the vibrational modes of 3-amino-4-hydroxybenzenesulphonate, specific spectral signatures can be assigned to its functional groups. For instance, the characteristic stretching frequencies of the N-H bonds in the amino group, the O-H bond in the hydroxyl group, and the S=O bonds in the sulphonate group can be precisely calculated. A study on the related compound 2-amino-3-nitropyridinium 4-hydroxybenzenesulfonate (B8699630) demonstrated the utility of DFT in analyzing vibrational spectra to understand intermolecular interactions like hydrogen bonding youtube.com. This approach allows for a detailed interpretation of the experimental IR and Raman spectra of 3-amino-4-hydroxybenzenesulphonate.
Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups of 3-amino-4-hydroxybenzenesulphonate
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Amino (-NH₂) | Symmetric Stretching | 3350 |
| Asymmetric Stretching | 3450 | |
| Scissoring | 1620 | |
| Hydroxyl (-OH) | Stretching | 3550 |
| In-plane Bending | 1350 | |
| Sulphonate (-SO₃H) | Asymmetric S=O Stretching | 1250 |
| Symmetric S=O Stretching | 1080 | |
| C-S Stretching | 700 |
Note: Calculated frequencies are often scaled to better match experimental values.
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts nih.govias.ac.in. By applying the GIAO method within the DFT framework, it is possible to predict the ¹H and ¹³C NMR spectra of 3-amino-4-hydroxybenzenesulphonate with high accuracy nih.govias.ac.in.
These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. Comparing these predicted values with experimental NMR data can help confirm the molecular structure and assign the observed signals to specific atoms. The chemical shifts are sensitive to the local electronic environment, making GIAO-DFT a powerful tool for structural elucidation.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-amino-4-hydroxybenzenesulphonate using GIAO-DFT
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | C-OH | - | 150.2 |
| C2 | C-NH₂ | - | 135.5 |
| C3 | CH | 7.1 | 115.8 |
| C4 | C-SO₃H | - | 130.0 |
| C5 | CH | 7.4 | 120.1 |
| C6 | CH | 6.9 | 118.5 |
| H (N-H) | -NH₂ | 4.5 | - |
| H (O-H) | -OH | 9.5 | - |
Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by solvent effects.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules, such as solvents or biological macromolecules uni.lunih.gov. An MD simulation calculates the trajectory of each atom in the system over time by solving Newton's equations of motion.
For 3-amino-4-hydroxybenzenesulphonate, MD simulations can reveal the flexibility of the molecule, particularly the rotation around the C-S and C-N bonds, and the conformational preferences of the amino and hydroxyl groups. Furthermore, in an aqueous environment, MD simulations can model the hydrogen bonding interactions between the sulphonate, hydroxyl, and amino groups with surrounding water molecules. This provides a dynamic picture of how the molecule is solvated and how it might interact with other species in solution.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Site Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive sites of a molecule chemicalbook.com. The MEP map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent regions of different electrostatic potential.
Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, which are attractive to nucleophiles. For 3-amino-4-hydroxybenzenesulphonate, the MEP map would likely show negative potential (red) around the oxygen atoms of the sulphonate and hydroxyl groups, as well as the nitrogen atom of the amino group, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue), making them sites for nucleophilic interaction. The aromatic ring itself will show a nuanced potential distribution influenced by the attached functional groups.
Quantum Chemical Analysis of Reactivity Parameters and Frontier Orbitals
Quantum chemical calculations can provide a range of descriptors that quantify the reactivity of a molecule. A key concept in this area is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comyoutube.com.
The HOMO is the outermost orbital containing electrons and acts as an electron donor in a reaction. A higher HOMO energy indicates a greater ability to donate electrons. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a large gap implies high stability and low reactivity.
For 3-amino-4-hydroxybenzenesulphonate, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene (B151609) ring, while the LUMO may be distributed over the sulphonate group and the aromatic system. Analysis of these orbitals and their energies provides insight into the molecule's behavior as a nucleophile or electrophile in various chemical reactions. Other quantum chemical descriptors, such as global hardness, softness, and electronegativity, can also be calculated to further characterize its reactivity profile.
Theoretical Studies on Dimer Formation and Stability
Theoretical and computational studies provide valuable insights into the non-covalent interactions that can lead to the formation of dimers and larger aggregates of sodium 3-amino-4-hydroxybenzenesulphonate. While specific theoretical studies exclusively focused on the dimerization of this exact compound are not extensively documented in the provided literature, the principles of molecular interactions and findings from related structures allow for a theoretical exploration of its potential for dimer formation.
The structure of 3-amino-4-hydroxybenzenesulphonate, with its hydroxyl, amino, and sulphonate functional groups, presents multiple opportunities for intermolecular interactions, which are the driving forces for dimer formation. These interactions primarily include:
Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH2) groups are excellent hydrogen bond donors, while the oxygen atoms of the sulphonate (-SO3-) and hydroxyl groups, as well as the nitrogen of the amino group, can act as hydrogen bond acceptors. This allows for a variety of hydrogen bonding networks to form between two or more molecules.
Electrostatic Interactions: The zwitterionic nature of the molecule in certain pH ranges, with a negatively charged sulphonate group and a potentially protonated amino group, can lead to strong electrostatic attractions (ion-ion or ion-dipole interactions).
π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions, where the electron clouds of two adjacent rings interact favorably, contributing to the stability of a dimer.
A study on derivatives of the related compound, 3-amino-4-hydroxybenzenesulfonamide (B74053), has shown the formation of a dimeric structure that acts as a strong binder to several carbonic anhydrase isoenzymes. mdpi.com This finding suggests that the underlying scaffold has a propensity for dimerization, which could be extrapolated to this compound. The stability of such a dimer would be a function of the specific intermolecular bonds formed, their lengths, and angles, all of which can be modeled computationally.
Table 1: Potential Intermolecular Interactions in 3-amino-4-hydroxybenzenesulphonate Dimers
| Interaction Type | Donor Group(s) | Acceptor Group(s) | Relative Strength |
| Hydrogen Bonding | -OH, -NH₂ | -SO₃⁻, -OH, -NH₂ | Strong |
| Electrostatic | -SO₃⁻, -NH₃⁺ | -SO₃⁻, -NH₃⁺ | Strong |
| π-π Stacking | Benzene Ring | Benzene Ring | Moderate |
| Van der Waals | Entire Molecule | Entire Molecule | Weak |
In Silico Modeling of Molecular Interactions as Chemical Probes (e.g., enzyme active sites)
In silico modeling, particularly molecular docking and molecular dynamics simulations, is a powerful tool for investigating the interactions of small molecules like this compound with biological macromolecules, such as enzymes. These computational techniques can predict the binding mode, affinity, and stability of a ligand within the active site of a protein, providing insights that can guide further experimental work. nih.govuobaghdad.edu.iqarxiv.org
The sulfonamide group, a key feature of the related compound 3-amino-4-hydroxybenzenesulfonamide, is known to play a crucial role in the binding affinity and specificity of molecules to certain enzymes. For instance, derivatives of 3-amino-4-hydroxybenzenesulfonamide have been studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes. mdpi.com
In a notable study, a series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide were synthesized and their binding affinity for various human carbonic anhydrase isoenzymes was evaluated. mdpi.com Molecular docking and X-ray crystallography were used to elucidate the binding interactions. The crystal structures of one of the derivatives in complex with CA I and CA II were determined, providing a detailed picture of the molecular interactions at the atomic level. mdpi.com
The study revealed that these compounds bind to the zinc ion in the active site of the carbonic anhydrases via their sulfonamide group, a common binding motif for CA inhibitors. The amino and hydroxyl groups on the phenyl ring were found to form additional hydrogen bonds with amino acid residues in the active site, enhancing the binding affinity and contributing to selectivity among different CA isoenzymes. mdpi.com
One of the synthesized compounds, a dimer, was identified as a particularly potent binder to several CA isoenzymes, with dissociation constants (Kd) in the nanomolar to low micromolar range. mdpi.com This highlights the potential for structural modifications to modulate the binding affinity and selectivity of this class of compounds.
Table 2: Binding Affinities (Kd) of a Dimeric 3-amino-4-hydroxybenzenesulfonamide Derivative with Carbonic Anhydrase Isoenzymes
| Carbonic Anhydrase Isoenzyme | Dissociation Constant (Kd) in µM |
| CA I | 0.0077 |
| CA II | 0.53 |
| CA VII | 0.046 |
| CA IX | 0.015 |
| CA XIV | 0.021 |
| Data sourced from a study on derivatives of 3-amino-4-hydroxybenzenesulfonamide. mdpi.com |
These in silico and experimental findings demonstrate the utility of computational modeling in understanding the structure-activity relationships of aminohydroxybenzenesulfonate derivatives. By simulating the interactions with enzyme active sites, researchers can rationally design new chemical probes with improved potency and selectivity for specific biological targets. researchgate.netukm.my
Advanced Analytical Methodologies for Detection and Quantification of Sodium 3 Amino 4 Hydroxybenzenesulphonate
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation and analysis of Sodium 3-amino-4-hydroxybenzenesulphonate and its related polar aromatic sulfonates. The versatility of liquid and gas chromatography allows for tailored approaches to resolve complex mixtures and quantify individual components with high precision.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of this compound. The development of a robust, stability-indicating HPLC method is essential for separating the main component from process impurities and potential degradation products. researchgate.net A typical method involves a reversed-phase (RP) approach, often utilizing a C8 or C18 column. mdpi.compharmahealthsciences.net
Method development focuses on optimizing several critical parameters to achieve efficient separation. These include the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), the pH of the buffer, column temperature, and the detector wavelength. mdpi.com For a compound like this compound, which contains both acidic (sulfonate) and basic (amino) functional groups, pH control is particularly critical to ensure consistent retention and peak shape. A simple reversed-phase HPLC method for a structurally similar compound, Benzenesulfonic acid, 3-amino-4-[(4-aminophenyl)amino]-, uses a mobile phase containing acetonitrile, water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. researchgate.net
Validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. savemyexams.com Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. pharmahealthsciences.netavantorsciences.com
Table 1: Typical HPLC Method Parameters and Validation Criteria
| Parameter | Typical Condition/Value | Purpose |
| Chromatographic Conditions | ||
| Column | YMC-Triart C8 (250x4.6 mm, 5µm) pharmahealthsciences.net or Newcrom R1 researchgate.net | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water with acid (e.g., Formic Acid) researchgate.net | Eluent to carry the sample through the column. |
| Flow Rate | 1.0 mL/min pharmahealthsciences.net | Controls the speed of the mobile phase. |
| Detection | UV at 265 nm pharmahealthsciences.net | Wavelength for detecting and quantifying the analyte. |
| Column Temperature | 25 °C pharmahealthsciences.net | Ensures reproducible retention times. |
| Validation Parameters | ||
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 mdpi.compharmahealthsciences.net | Confirms a direct relationship between concentration and detector response. |
| Accuracy (Recovery) | 85% - 115% mdpi.compharmahealthsciences.net | Measures the closeness of the test results to the true value. |
| Precision (RSD) | ≤ 2% | Measures the degree of scatter between a series of measurements. |
| LOD / LOQ | µg/mL range avantorsciences.com | The lowest concentration that can be reliably detected/quantified. |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller sub-2 µm particles. This technology provides substantially higher resolution, sensitivity, and speed of analysis. uomus.edu.iqvwr.com For complex samples containing this compound alongside closely related isomers or impurities, UPLC can offer baseline separation where HPLC might fail. The increased efficiency stems from the properties of the smaller particles, which minimize band broadening and improve peak sharpness. vwr.com
The transition from an HPLC to a UPLC method can reduce analytical run times significantly, often by a factor of ten, while improving or maintaining chromatographic resolution. uomus.edu.iq This high-throughput capability is invaluable in process monitoring and quality control environments. UPLC systems, such as the Waters ACQUITY UPLC, are frequently paired with pre-column derivatization techniques, like the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), to enhance the analysis of amino-containing compounds. mdpi.com
Ion-Pair Reversed-Phase Liquid Chromatography for Polar Aromatic Sulfonates
This compound is a polar, ionic compound that can be challenging to retain on standard reversed-phase columns, often eluting at or near the void volume. researchgate.net Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP-LC) is a powerful technique to overcome this limitation. nih.gov It involves adding an ion-pairing reagent to the mobile phase.
For an anionic analyte like a sulfonate, a cationic ion-pairing reagent, such as a tetraalkylammonium salt (e.g., tetrabutylammonium), is used. mdpi.com The reagent forms a neutral, hydrophobic ion pair with the analyte. This complex exhibits stronger interaction with the nonpolar stationary phase, leading to increased retention and allowing for effective separation. researchgate.net The choice and concentration of the ion-pairing reagent, the type and concentration of the organic modifier, and the pH of the mobile phase are all critical parameters that must be optimized to control the retention and selectivity of the separation. nih.gov IP-RP-LC is often coupled with mass spectrometry (MS), which requires the use of volatile ion-pairing reagents or a post-column suppressor to remove non-volatile salts before the eluent enters the MS detector. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) in Degradation Product Analysis
While this compound itself is non-volatile and not directly amenable to Gas Chromatography (GC), GC-MS is an indispensable tool for identifying its potential degradation products, particularly after forced degradation studies. uoanbar.edu.iq Forced degradation (stress testing) under conditions such as acid, base, oxidation, heat, and light can lead to the cleavage of the parent molecule into smaller, more volatile fragments. researchgate.net
For GC-MS analysis, these degradation products often require derivatization to increase their volatility and thermal stability. researchgate.net Silylation reagents like N-methyl-N-[tert-butyldimethylsilyl]-trifluoroacetamide (MTBSTFA) are commonly used to derivatize polar functional groups such as hydroxyl and amino groups. researchgate.net The high separation power of capillary GC, especially comprehensive two-dimensional GC (GC×GC), combined with the definitive identification capabilities of MS, allows for the structural elucidation of unknown impurities and degradation products. rsc.org This is crucial for understanding the stability of the drug substance and for developing stable formulations. Pyrolysis-GC/MS has also been used to characterize sulfonated aromatic amines by thermally breaking them down into identifiable volatile fragments like aniline. researchgate.net
Spectrophotometric and Titrimetric Methods for Purity and Concentration Determination
Alongside chromatographic methods, spectrophotometric and titrimetric techniques serve as valuable, straightforward approaches for determining the purity and concentration of this compound.
UV-Visible spectrophotometry offers a simple and rapid method for quantification. Aromatic amines exhibit characteristic UV absorption, and methods have been developed for their determination in various samples. rsc.org The absorption spectrum of a compound like sulfanilamide (B372717) is known to be pH-dependent; acidic ionization can cause a shift in the absorption wavelength. pharmahealthsciences.net For this compound, a spectrophotometric method would involve measuring the absorbance at its wavelength of maximum absorption (λmax) and calculating the concentration based on a calibration curve. To enhance sensitivity and specificity, derivatization reactions can be employed. A common reagent is potassium 1,2-naphthoquinone-4-sulfonate (NQS), which reacts with primary aromatic amines in an alkaline medium to produce a colored product that can be measured in the visible region, minimizing interference from other UV-absorbing compounds. pharmahealthsciences.netarcjournals.org Recent studies have also explored the unique UV-Vis spectroscopic properties of Schiff bases formed from 3-amino-4-hydroxybenzenesulfonic acid. researchgate.net
Titrimetric analysis, or volumetric analysis, is a classical analytical method that provides an absolute determination of purity. uomus.edu.iquoanbar.edu.iq For this compound, a neutralization titration can be used. avantorsciences.com Given the presence of the acidic sulfonic acid group, the compound can be titrated with a standardized strong base, such as sodium hydroxide (B78521), using a suitable indicator to detect the endpoint. libretexts.org The purity is calculated based on the volume of titrant consumed to reach the equivalence point. uomus.edu.iq This method is often specified in pharmacopoeias and commercial product data sheets for purity assessment, with typical acceptance criteria of ≥95% or higher. vwr.comsigmaaldrich.com
Table 2: Comparison of Spectrophotometric and Titrimetric Methods
| Method | Principle | Key Reagents/Apparatus | Application | Advantages |
| UV-Vis Spectrophotometry | Measures light absorption by the analyte at a specific wavelength. | UV-Vis Spectrophotometer, Quartz Cuvettes, NQS (optional) pharmahealthsciences.netarcjournals.org | Concentration determination in solutions. | Rapid, simple, good for routine analysis. |
| Titrimetry | Measures the volume of a standard solution needed to react completely with the analyte. | Burette, Pipette, Standardized NaOH solution, Indicator libretexts.org | Purity assessment of the bulk substance. | High accuracy, absolute method, low cost. |
Electrochemical Methods for Sensitive Detection and Characterization
Electrochemical methods offer a highly sensitive and selective alternative for the detection of this compound. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. nih.gov Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are particularly useful. researchgate.net
The aromatic amine group in this compound is electrochemically active and can be oxidized at a suitable potential. However, direct analysis at bare electrodes can suffer from low sensitivity and fouling. To overcome this, chemically modified electrodes are developed. The surface of a glassy carbon electrode (GCE) or screen-printed carbon electrode (SPCE) can be modified with nanomaterials like graphene, carbon nanotubes, or metallic nanoparticles. mdpi.comresearchgate.net These materials provide a high surface area and excellent electrical conductivity, which enhances the electrocatalytic activity towards the analyte, resulting in a significant increase in the signal and a lower limit of detection. mdpi.com For example, a sensor for sulfadiazine, another sulfonamide, was fabricated using a composite of lanthanum, cerium oxide, and reduced graphene oxide (LCO@RGO), achieving a detection limit in the nanomolar range. mdpi.com
The development of these sensors involves optimizing parameters such as the pH of the supporting electrolyte and the potential scan rate. nih.gov Electrochemical sensors are advantageous due to their rapid response, low cost, simplicity, and potential for miniaturization, making them suitable for point-of-use applications. researchgate.net
Development of Standardized Analytical Protocols for Environmental and Industrial Matrices
The ubiquitous presence of industrial chemicals in the environment necessitates the development of robust and standardized analytical protocols for their detection and quantification. For this compound, a compound utilized in the manufacturing of dyes, the establishment of such protocols is critical for monitoring its release into and impact on environmental and industrial matrices. This section details the methodologies developed for its analysis, focusing on ensuring accuracy, precision, and reliability in complex sample types such as industrial wastewater and environmental water bodies.
The development of standardized analytical protocols involves a multi-faceted approach, beginning with the selection of appropriate analytical techniques and culminating in rigorous method validation. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have emerged as the primary techniques for the analysis of aromatic amines and their derivatives, including this compound.
A critical aspect of protocol development is the optimization of sample preparation to remove interfering substances from the matrix and concentrate the analyte of interest. For aqueous samples such as industrial effluent and environmental water, solid-phase extraction (SPE) is a commonly employed technique. The selection of the SPE sorbent is crucial and is dependent on the physicochemical properties of the analyte. For a polar compound like this compound, a mixed-mode cation-exchange sorbent can be effective due to the presence of the amine functional group.
Method validation is performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability of the analytical data. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
For the analysis of this compound, a reversed-phase HPLC method is typically developed. The chromatographic conditions, including the column, mobile phase composition, flow rate, and detector wavelength, are optimized to achieve good peak shape, resolution, and sensitivity. A C18 column is often suitable, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter to control the ionization state of the analyte and achieve optimal retention and peak shape. UV detection is commonly set at the wavelength of maximum absorbance for the compound.
In instances where higher sensitivity and selectivity are required, particularly for complex matrices or trace-level detection, LC-MS/MS is the method of choice. This technique provides structural information, enhancing the confidence in analyte identification and quantification. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for the analyte, thereby minimizing matrix interference.
The following data tables present typical performance characteristics for a validated HPLC-UV method for the determination of this compound in industrial wastewater.
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer pH 3.0 (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 240 nm |
| Column Temperature | 30 °C |
Table 2: Method Validation Data for HPLC-UV in Industrial Wastewater
| Parameter | Result |
| Linearity Range (µg/mL) | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 |
| Accuracy (Recovery %) | 98.5 - 101.2 |
| Precision (RSD %) | |
| - Repeatability (Intra-day) | < 1.5 |
| - Intermediate Precision (Inter-day) | < 2.0 |
The development of such standardized protocols is an ongoing process, with continuous improvements in analytical instrumentation and methodologies. The availability of these robust and validated methods is fundamental for regulatory monitoring, environmental risk assessment, and ensuring the safety of industrial processes involving this compound.
Environmental Fate and Biogeochemical Transformations of Aminohydroxybenzenesulfonates
Occurrence and Detection in Environmental Compartments
The presence and detection of aminohydroxybenzenesulfonates and related polar aromatic sulfonates in the environment are indicative of their persistence and mobility. These compounds are often by-products or degradation intermediates of widely used industrial chemicals.
Aminohydroxybenzenesulfonates are frequently identified as intermediate metabolites in the breakdown of more complex synthetic molecules, such as sulfonated azo dyes and certain herbicides. The reductive cleavage of sulfonated azo dyes, for instance, can lead to the formation of various sulfonated aromatic amines. researchgate.net While many aromatic amines are biodegradable, the presence of a sulfonate group can render the molecule more resistant to microbial attack. researchgate.net
For example, the biodegradation of the azo dye precursor 1-amino-2-naphthol-4-sulfonic acid by Pseudomonas desmolyticum has been studied, demonstrating the microbial processing of a complex aminonaphthol sulfonic acid. researchgate.net Similarly, sulfonated metabolites of chloroacetanilide herbicides, such as alachlor, have been detected in surface waters, indicating that sulfonation is a significant transformation pathway for these parent compounds in the environment. usgs.gov The resulting sulfonated metabolites are often more water-soluble and mobile than the original compound. usgs.gov These findings suggest that compounds like 3-amino-4-hydroxybenzenesulphonate can be formed in the environment as living organisms process and degrade larger industrial chemicals.
Due to their high water solubility, polar aromatic sulfonates, including aminohydroxybenzenesulfonates, exhibit high mobility in aquatic systems. e3s-conferences.org Their presence has been documented in various water bodies, including rivers and reservoirs, often as a consequence of industrial wastewater discharge. usgs.govnih.gov For example, studies have detected numerous sulfonamides and their N-acetylated metabolites in river basins and coastal bays, with concentrations of some parent sulfonamides and their metabolites being comparable. e3s-conferences.orgnih.govresearchgate.net This indicates that metabolites can be as persistent as the parent compounds.
The detection of these compounds often requires sophisticated analytical techniques. High-performance liquid chromatography (HPLC) combined with detectors like photodiode arrays (PDA) and electrospray ionization-mass spectrometry (ESI-MS) is a common method for their separation and identification in wastewater and other environmental samples. nih.gov
Table 1: Examples of Detected Sulfonated Compounds and Metabolites in Aquatic Environments
| Compound/Metabolite Class | Environment | Typical Concentration Range | Reference(s) |
| Sulfamethoxazole | River Basin & Bay | 25.2 - 66.6 ng/L | nih.gov |
| N-acetylsulfamethoxazole | River Basin & Bay | 28.6 - 63.1 ng/L | nih.gov |
| Alachlor ESA (sulfonated metabolite) | Rivers & Reservoirs | 0.2 - 1.5 µg/L | usgs.gov |
| 2-Aminobenzenesulfonic acid | Aerobic Bioreactor | Degraded at 1.6-1.8 g/L/day | nih.gov |
| 4-Aminobenzenesulfonic acid | Aerobic Bioreactor | Degraded effectively | nih.gov |
Microbial Biodegradation Pathways and Mechanisms
The primary mechanism for the removal of aminohydroxybenzenesulfonates from the environment is microbial biodegradation. This process involves the cleavage of the stable carbon-sulfur (C-S) bond, a challenging biochemical reaction.
Bacteria, particularly from the genus Pseudomonas, are well-known for their ability to degrade a wide range of aromatic compounds, including sulfonates. nih.gov These organisms can utilize sulfonated compounds as a source of carbon, sulfur, or energy. d-nb.infoethz.ch The initial and critical step in the degradation is desulfonation—the removal of the sulfonate group (-SO₃H) from the aromatic ring.
The regulation of desulfonating enzymes often depends on the availability of sulfur in the environment. In sulfate-limited conditions, bacteria may induce a "sulfate starvation-induced" (SSI) stimulon, a global regulatory network that activates genes for scavenging sulfur from alternative sources like organosulfonates. d-nb.infoethz.chnih.gov Studies have shown that Pseudomonas aeruginosa can utilize a broad range of alkanesulfonates as a sole sulfur source, a process that is repressed in the presence of sulfate. ethz.ch Similarly, research on the biodegradation of 1-amino-2-naphthol-4-sulfonic acid highlighted the role of Pseudomonas desmolyticum in breaking down this sulfonated aromatic amine. researchgate.net
The enzymatic cleavage of the chemically stable C-S bond in sulfonates is accomplished by specialized enzymes, primarily oxygenases. nih.gov Aerobic bacteria have evolved several mechanisms for desulfonation, with two prominent ones involving oxygenase enzymes:
Monooxygenases : These enzymes incorporate a single atom of molecular oxygen (O₂) into the substrate. In the context of sulfonates, monooxygenation can destabilize the C-S bond by introducing a hydroxyl group onto the same carbon atom to which the sulfonate is attached. This creates an unstable intermediate that spontaneously eliminates the sulfonate group as sulfite (B76179) (SO₃²⁻). d-nb.infonih.gov Two-component flavin-dependent monooxygenases (TC-FMOs) are particularly important in this process, utilized by bacteria like Pseudomonas to assimilate sulfur from alkanesulfonates and dialkylsulfones under sulfur-starved conditions. nih.govresearchgate.net
Dioxygenases : These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, typically forming a cis-dihydrodiol. This dihydroxylation is a key initial step in the degradation of many aromatic compounds. researchgate.netnih.gov For sulfonated aromatics, the dioxygenase attacks the ring, leading to the formation of hydroxylated intermediates. Subsequent enzymatic reactions can lead to ring cleavage and the eventual release of the sulfonate group. researchgate.netnih.gov
Table 2: Key Enzymatic Mechanisms in Aerobic Desulfonation
| Enzymatic Mechanism | Enzyme Class | Role in Desulfonation | Example Substrates | Reference(s) |
| Oxygenolytic Cleavage | Monooxygenases | Introduces one oxygen atom to the carbon bearing the sulfonate group, forming an unstable intermediate that releases sulfite. | Alkanesulfonates, Dimethylsulfone | d-nb.infonih.govnih.gov |
| Ring Activation/Cleavage | Dioxygenases | Hydroxylates the aromatic ring, preparing it for cleavage and subsequent desulfonation. | Naphthalenesulfonates, Benzenesulfonates | researchgate.netnih.gov |
Identifying the intermediate metabolites produced during degradation is essential for understanding the complete biochemical pathway. Phytoremediation, the use of plants to clean up contaminated environments, provides a valuable model for studying these pathways. Plants and their associated rhizosphere microbes can work together to break down complex pollutants. nih.gov
A study on the phytoremediation of the sulfonated azo dye Green HE4B by the plant Glandularia pulchella demonstrated this principle effectively. nih.govresearchgate.net By analyzing samples before and after treatment, researchers observed the induction of plant enzymes like laccase and peroxidase. Using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), they identified several non-sulfonated aromatic amine metabolites. The identification of these intermediates allowed the researchers to propose a degradation pathway involving initial desulfonation and demethylation, followed by further cleavage of the resulting aromatic structures. researchgate.net This approach of tracking metabolites provides direct evidence of the specific biochemical steps involved in the transformation of complex sulfonated compounds in a biological system.
Factors Influencing Microbial Biodegradability (e.g., adaptation of microbial communities)
The microbial breakdown of Sodium 3-amino-4-hydroxybenzenesulphonate is a key process in its environmental degradation. The efficiency of this biodegradation is not constant but is influenced by a range of biotic and abiotic factors. The adaptation of microbial communities to the presence of the compound is crucial for its effective removal.
Research has shown that certain microorganisms, particularly white-rot fungi, are capable of transforming 3-amino-4-hydroxybenzenesulfonic acid. researchgate.netresearchgate.net The transformation often involves extracellular enzymes like laccases, which are protected by sugar fragments, making them more robust against environmental stressors compared to bacterial laccases. researchgate.net The presence and activity of these specialized microbial populations are a primary factor in the compound's biodegradation.
The adaptation of microbial communities involves the selective growth of microorganisms that can utilize the compound as a substrate or co-metabolize it. This can lead to the induction of specific catabolic enzymes. For instance, fungi from the genus Pycnoporus are recognized as efficient degraders of lignocellulosic materials and can participate in the degradation of agro-industrial wastes, indicating a broad enzymatic capability that can be applied to xenobiotic compounds. researchgate.net
Several environmental parameters significantly affect the rate and extent of microbial activity. Oxygen availability is a critical factor. Studies on the microbial production of the related compound 3-amino-4-hydroxybenzoic acid by Corynebacterium glutamicum revealed that specific productivity was substantially higher under oxygen-limited conditions compared to fully aerobic conditions. nih.govnih.gov This suggests that the metabolic pathways for the transformation of such aromatic compounds can be highly dependent on the redox potential of the environment. A diminished supply of NADPH under oxygen restriction can redirect carbon from other metabolic pathways, such as lysine (B10760008) synthesis, toward the production and potential transformation of aminohydroxybenzoic acid derivatives. nih.gov
The presence of other organic compounds can also influence biodegradability. These compounds can act as co-substrates, potentially enhancing the degradation of the target compound, or they may be preferentially consumed, leading to a delay in the onset of its breakdown.
Table 1: Factors Influencing Microbial Biodegradability of this compound
| Factor | Description | Potential Impact on Biodegradation | Source |
| Microbial Community Composition | Presence of specialized microorganisms, such as white-rot fungi (e.g., Pycnoporus, Trametes versicolor). | Essential for the initiation of degradation. Fungal biomass can act as a whole-cell biocatalyst. researchgate.netresearchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |
| Enzyme Activity | Secretion of extracellular enzymes like laccases. | Laccases oxidize the compound to phenoxy radicals or quinones, which can then couple non-enzymatically. researchgate.net | researchgate.net |
| Adaptation/Acclimation | Induction of specific degradative enzymes in response to the compound's presence. | Increases the rate and efficiency of degradation over time as the microbial community adapts. | |
| Oxygen Availability | The concentration of dissolved oxygen in the environment. | Can significantly alter metabolic pathways. Oxygen limitation has been shown to enhance the specific productivity of related compounds, suggesting anaerobic or microaerophilic conditions may favor certain transformation steps. nih.govnih.gov | nih.govnih.gov |
| Co-substrates | Presence of other readily degradable organic matter. | May be required for co-metabolism or may lead to diauxic growth, delaying the degradation of the target compound. |
Abiotic Transformation Processes (e.g., Photodegradation, Hydrolysis)
In addition to microbial action, abiotic processes can contribute to the transformation of this compound in the environment. The primary abiotic routes are photodegradation and hydrolysis.
Photodegradation: Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic amines and sulfonated compounds can be susceptible to photolytic reactions. rsc.orgwikipedia.org While direct studies on the photodegradation of this compound are not widely available, information on related compounds suggests this is a relevant transformation pathway. For example, the photolysis of TNT, a nitroaromatic compound, is a major transformation process that results in the formation of various oxidation and reduction products. wikipedia.org The color of industrial wastewater containing such compounds, known as "pink water," is itself a result of photolytic reactions upon exposure to sunlight. wikipedia.org It is plausible that the aromatic ring and amino group of this compound could absorb light energy, leading to its transformation, especially in sunlit surface waters.
Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups and environmental conditions like pH. The acid form of the compound, 3-amino-4-hydroxybenzenesulfonic acid, is reported to be insoluble in water, which would limit hydrolysis. nih.gov However, the sodium salt form is expected to be more soluble. The sulfonate group (–SO₃H) is generally resistant to hydrolysis. The stability of the carbon-sulfur bond in aromatic sulfonates means that hydrolysis is typically not a significant degradation pathway under normal environmental pH and temperature conditions. The compound may also be sensitive to prolonged exposure to air. nih.gov
Table 2: Summary of Abiotic Transformation Processes
| Process | Description | Relevance for this compound | Source |
| Photodegradation | Breakdown initiated by the absorption of light energy. | Likely a significant pathway in surface waters exposed to sunlight, based on the behavior of similar aromatic amine and sulfonated compounds. rsc.orgwikipedia.org | rsc.orgwikipedia.org |
| Hydrolysis | Cleavage of chemical bonds by the addition of water. | Generally considered a minor pathway due to the hydrolytic stability of the aromatic sulfonate group. The insolubility of the acid form in water further limits this process. nih.gov | nih.gov |
| Oxidation (Air) | Reaction with atmospheric oxygen. | The compound may be sensitive to prolonged air exposure, suggesting slow oxidation may occur. nih.gov | nih.gov |
Environmental Monitoring Strategies and Research on Remediation Methodologies
Effective management of this compound requires robust monitoring strategies to detect its presence in the environment and the development of remediation technologies to treat contamination.
Environmental Monitoring Strategies: Monitoring for sulfonated aromatic compounds in environmental matrices like water and soil typically involves a multi-step process of sampling, extraction, and analysis.
Sampling: Aseptic collection of samples is critical to avoid contamination and ensure results accurately reflect the environmental conditions. eurofinsus.com
Extraction and Analysis: For similar anionic surfactants like linear alkylbenzene sulfonates (LAS), a common analytical method involves spectrophotometry. This technique is based on the reaction between the anionic surfactant and a cationic dye like methylene (B1212753) blue to form an ion pair that can be extracted into an organic solvent (e.g., chloroform) and quantified. nih.gov The detection limit for LAS using this method can be as low as 0.001 mg/L. nih.gov More advanced and sensitive methods, such as high-performance liquid chromatography (HPLC), are also employed for the accurate detection of sulfonamides and related compounds in environmental samples. researchgate.net
Novel Monitoring Techniques: Emerging technologies for environmental monitoring include the use of genetically modified plants as biosensors and field-effect transistor (FET) sensors. kobe-u.ac.jpchemrxiv.org Researchers have developed transgenic plants that can detect organic pollutants like PCBs and endocrine disruptors, offering a potentially convenient and inexpensive screening tool. kobe-u.ac.jp FET-based sensors are being developed for the ultrasensitive detection of other sulfonated compounds, like perfluorooctane (B1214571) sulfonic acid (PFOS), in water. chemrxiv.org
Research on Remediation Methodologies: Remediation research for water and soil contaminated with aminohydroxybenzenesulfonates focuses on both physical containment and degradation technologies.
Physical and Chemical Methods: In the event of a spill, standard response procedures involve isolating the area and containing the substance. For solid spills, this includes dampening the material with water to prevent dust formation and transferring it to a suitable container using absorbent paper. nih.gov
Bioremediation: A promising remediation approach is the use of microbial systems. As discussed, white-rot fungi have demonstrated the ability to transform 3-amino-4-hydroxybenzenesulfonic acid. researchgate.netresearchgate.net The use of fungal biomass, either free or immobilized on a carrier, represents a potential "green catalyst" technology for treating wastewater containing these compounds. researchgate.net Immobilization can facilitate the recovery and reuse of the biocatalyst, making the process more economically viable. researchgate.net The goal of such bioremediation is to transform the pollutant into non-toxic products. researchgate.net
Table 3: Monitoring and Remediation Approaches
| Approach | Technique/Method | Description | Source |
| Monitoring | Spectrophotometry | Based on ion-pair formation with a cationic dye (e.g., methylene blue) for quantification. nih.gov | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Provides sensitive and accurate quantification of specific sulfonated aromatic compounds. researchgate.net | researchgate.net | |
| Biosensors | Use of transgenic plants or field-effect transistors for in-situ or rapid detection. kobe-u.ac.jpchemrxiv.org | kobe-u.ac.jpchemrxiv.org | |
| Remediation | Spill Containment | Physical methods like absorption and isolation to manage accidental releases. nih.gov | nih.gov |
| Bioremediation | Use of whole-cell fungal biomass (e.g., Trametes versicolor) or their enzymes (laccases) to degrade the compound in wastewater. researchgate.net | researchgate.net |
Advanced Applications in Industrial Chemistry and Materials Science
Role as Synthetic Intermediates in Advanced Organic Synthesis
The strategic placement of reactive sites on its benzene (B151609) ring allows Sodium 3-amino-4-hydroxybenzenesulphonate to be a versatile precursor in multi-step chemical manufacturing processes. It is primarily utilized in the production of dyes, pigments, and other specialty chemicals where its specific properties contribute to the final product's performance.
Precursor in the Synthesis of Dyes and Pigments (e.g., Azo Dyes, Reactive Dyes)
The most prominent application of this compound is as a crucial intermediate in the synthesis of a wide array of colorants. google.com The presence of the primary amino group allows it to undergo diazotization, a fundamental process in color chemistry where the amine is converted into a highly reactive diazonium salt. researchgate.netsigmaaldrich.com This diazonium salt is then coupled with other aromatic compounds (coupling components) to form the characteristic -N=N- azo linkage, which is the chromophore responsible for the color in all azo dyes. researchgate.netunishivaji.ac.in
Its utility extends to various dye classes:
Azo Dyes: It serves as a precursor for numerous monosulfonated azo dyes. researchgate.net The sulfonic acid group (-SO₃H) imparts water solubility, which is essential for dyeing processes, particularly for natural fibers like cotton, wool, and silk.
Reactive Dyes: In the manufacturing of reactive dyes for cotton, the compound's structure is indispensable. google.com These dyes form a covalent bond with the fiber, leading to excellent wash fastness. The sulfonamide-based intermediates derived from this compound enable high fixation rates and contribute to more eco-friendly dyeing processes by reducing wastewater contamination. google.com
Acid Dyes: A closely related compound, 3-Amino-4-hydroxybenzenesulphonamide, is used to produce a range of acid dyes applied to textiles like nylon and wool. nih.gov
The following table details some of the specific dyes synthesized using intermediates derived from or related to 3-amino-4-hydroxybenzenesulphonate.
| Dye Name/Type | CAS Number of Precursor | Application/Class |
| Acid Orange 60 | 98-32-8 | Acid Dye |
| Acid Red 182 | 98-32-8 | Acid Dye |
| Acid Blue 171 | 98-32-8 | Acid Dye |
| Acid Yellow 128 | 98-32-8 | Acid Dye |
| Direct Red 181 | 98-32-8 | Direct Dye |
| Reactive Violet 1 | 5857-94-3 | Reactive Dye |
| Data derived from chemical supplier information listing dyes produced from related intermediates. nih.govdyestuffintermediates.com |
Intermediate in Specialty Chemical Production
Beyond dyes, this compound and its acid form are important intermediates in the broader specialty chemical industry. google.com Its derivatives are used in the synthesis of pharmaceuticals and agrochemicals. google.comnih.gov
Pharmaceuticals: The compound is a known reagent used to synthesize antagonists for the somatostatin (B550006) receptor subtype 5 (SST5R). nih.gov Furthermore, its structural motif is integral to the production of certain sulfa drugs, which are antimicrobial agents. google.comnih.gov The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions in the molecule can improve the pharmacokinetic properties of its derivatives, making it a useful scaffold for developing new therapeutic agents. nih.gov
Agrochemicals: The structure is utilized in the synthesis of some sulfonylurea herbicides. google.com
The synthesis of the compound itself can be achieved through methods that avoid the highly polluting traditional iron powder reduction process, making it a more environmentally viable choice in specialty chemical production chains. google.com
Building Block for Fluorescent Whitening Agents and Tanning Agents
The compound's structure lends itself to being a building block for more complex functional molecules.
Fluorescent Whitening Agents (FWAs): FWAs, or optical brighteners, function by absorbing ultraviolet light and re-emitting it as blue light, making materials appear whiter. fishersci.ca A major class of FWAs is based on triazine derivatives of 4,4′-diaminostilbene-2,2′-disulfonic acid. google.comgoogle.com The synthesis of these complex molecules involves the condensation of various amino compounds, often containing sulfonic acid groups, with cyanuric chloride and a stilbene (B7821643) backbone. unishivaji.ac.inncsu.edu While not the most commonly cited precursor, this compound fits the chemical profile of an amino-sulfonic acid building block suitable for such syntheses. A structurally similar compound, 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid, is explicitly categorized as a dye and fluorescent brightener intermediate. dyestuffintermediates.com
Tanning Agents: While its chemical properties could theoretically be applied to the synthesis of synthetic tanning agents (syntans), specific research or widely documented commercial applications detailing its role as a building block for tanning agents are not prominent in publicly available literature.
Applications in Functional Materials Development
The functional groups on this compound provide reactive handles for its integration into larger molecular systems and formulations, leading to the development of materials with specific, engineered properties.
Incorporation into Polymeric Systems and Ionomers
The presence of a sodium sulfonate group makes this compound a candidate for creating ionomers—polymers that contain ionic functional groups.
Ionomer Synthesis: Monomers containing sulfonate groups, such as sodium 4-styrene sulfonate, are polymerized to create ionomers. nih.gov The ionic groups can form reversible cross-links, significantly impacting the polymer's mechanical and thermal properties. The sulfonate group on this compound makes it a potential monomer or co-monomer for producing such functional polymers through reactions involving its other functional groups (amino or hydroxyl).
Polymeric Dyes and Brighteners: There is a trend toward developing polymeric fluorescent whitening agents (PFWAs) to improve properties like water solubility and surface strength in applications like paper manufacturing. ncsu.edu These are synthesized by reacting FWA monomers, which are often derived from amino-sulfonic acid precursors, with polymers like polyethylene (B3416737) glycol (PEG) or polyvinyl alcohol (PVA). ncsu.edu As a precursor to dyes and brighteners, this compound can therefore be a fundamental component of monomers designed for creating such functional, high-performance polymeric materials.
Use in Plating and Surface Treatment Formulations
The chemical structure of this compound, combining a hydrophilic sulfonate head with a more hydrophobic aromatic body, gives it surfactant-like properties. Such molecules can be useful in surface treatment applications. However, a review of typical formulations for plating and surface treatment does not specifically list this compound as a common additive. jcu-i.com While its properties suggest a theoretical potential for use as a wetting agent, leveler, or brightener in certain plating baths, specific, documented applications in commercial plating and surface treatment formulations are not widely reported in the available scientific and technical literature.
Research into Novel Applications in Chemical Engineering and Process Optimization
Research concerning this compound in the realm of chemical engineering has been notably focused on the optimization of its own synthesis, which in turn contributes to the efficiency and sustainability of processes that utilize it as a precursor. Innovations in its production method aim to shorten reaction routes, reduce pollution, and increase yield, thereby optimizing the broader manufacturing chain for products like specialized dyes and pharmaceuticals.
A significant area of process optimization involves moving away from traditional synthesis routes that are lengthy, complex, and environmentally taxing. For instance, older methods often involved the use of iron powder for reduction, a process that can generate considerable environmental pollution. sigmaaldrich.com Modern approaches focus on more direct and cleaner synthetic pathways.
One patented method highlights a more streamlined process starting from ortho-aminophenol. This process involves a sulfonation reaction with sulfuric acid to produce 3-amino-4-hydroxybenzenesulfonic acid, which is then neutralized with sodium hydroxide (B78521) to yield the sodium salt. sigmaaldrich.com This method is noted for its simplicity, shorter reaction pathway, and avoidance of the pollution associated with traditional iron powder reduction. sigmaaldrich.com The reported yields and product quality from such optimized processes are significantly higher, demonstrating a key advancement in the chemical engineering of this compound's production. sigmaaldrich.com
The table below summarizes key parameters and outcomes of an optimized synthesis process for this compound, illustrating the focus on process efficiency and product quality.
| Parameter | Value/Observation | Significance in Process Optimization |
| Starting Material | ortho-Aminophenol | A more direct precursor compared to traditional routes. sigmaaldrich.com |
| Key Reactions | Sulfonation followed by neutralization | Simplifies the overall synthesis to fewer steps. sigmaaldrich.com |
| Polluting Reagents Avoided | Iron powder | Eliminates a significant source of industrial waste. sigmaaldrich.com |
| Product Purity (HPLC) | 98% | High purity reduces the need for extensive downstream purification. sigmaaldrich.com |
| Overall Yield | 90% (based on ortho-aminophenol) | High yield indicates an efficient conversion process, minimizing waste and cost. sigmaaldrich.com |
While direct novel applications of this compound as a process additive or functional material in chemical engineering are not yet widely documented in publicly available research, the optimization of its synthesis is a critical contribution to the field. These improvements enhance the economic and environmental viability of manufacturing processes that depend on this key intermediate. Future research may explore its potential as a ligand in catalysis or as a building block for functional polymers, leveraging its reactive amino, hydroxyl, and sulfonic acid groups.
Future Perspectives and Emerging Research Directions
Green Chemistry Approaches in Aminohydroxybenzenesulfonate Synthesis
The synthesis of aromatic sulfonates, including Sodium 3-amino-4-hydroxybenzenesulphonate, has traditionally relied on processes that can be resource-intensive and generate hazardous waste. textilelearner.net Green chemistry principles are now being applied to rethink these synthetic pathways, aiming to reduce their environmental footprint from the molecular level upwards. textilelearner.net The goal is to design processes that are not only efficient but also inherently safer and more sustainable. textilelearner.netbioleather.in
Key research efforts in this area focus on several core strategies:
Use of Renewable Feedstocks: A significant shift involves moving away from petrochemical-based starting materials towards bio-based alternatives. rsc.org Research is exploring the use of biomass and biogenic colourants as sustainable sources for chemical synthesis. rsc.orgmdpi.com
Safer Solvents and Auxiliaries: Traditional synthesis often employs harsh organic solvents and large quantities of acids or salts. sustainability-directory.com Green approaches prioritize the use of water-based systems, supercritical fluids (like CO2), or biodegradable, bio-based solvents to minimize toxicity and waste. mdpi.comsustainability-directory.com
Atom Economy and Waste Prevention: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. sustainability-directory.com This inherently prevents the formation of waste, which is preferable to treating it after it has been created. textilelearner.netsustainability-directory.com
Biocatalysis: The use of enzymes as catalysts in the synthesis of fine chemicals is a rapidly growing field. numberanalytics.comnih.gov Biocatalytic transformations offer high selectivity under mild conditions, reducing energy consumption and the production of unwanted byproducts. nih.gov Research into enzymes capable of performing specific amination, hydroxylation, and sulfonation steps on aromatic rings could lead to highly efficient and environmentally benign routes to this compound. nih.gov
Table 1: Comparison of Conventional vs. Green Synthesis Approaches
| Principle | Conventional Approach | Green Chemistry Approach |
|---|---|---|
| Feedstocks | Typically petroleum-based | Renewable resources, biomass. rsc.org |
| Solvents | Often uses hazardous organic solvents | Water, supercritical fluids, bio-solvents. sustainability-directory.com |
| Catalysis | May use heavy metal or harsh acid catalysts | Biocatalysts (enzymes), photocatalysts. numberanalytics.comnih.gov |
| Energy Use | Often requires high temperatures and pressures | Milder reaction conditions, lower energy input. nih.gov |
| Waste | Can generate significant hazardous waste | Designed for minimal waste (high atom economy). sustainability-directory.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling
Emerging applications include:
Predictive Modeling: ML models, particularly deep neural networks (DNNs), can be trained on existing chemical data to predict the physicochemical properties, reactivity, and potential applications of new or modified compounds. nih.govacs.org This allows researchers to screen virtual libraries of derivatives of this compound to identify candidates with desired properties before committing to laboratory synthesis.
Retrosynthesis and Synthesis Planning: AI-powered tools can analyze a target molecule and propose multiple viable synthetic routes, breaking it down into simpler, commercially available precursors. elsevier.commdpi.com These systems can evaluate routes based on factors like cost, safety, and environmental impact, helping chemists design more efficient and sustainable manufacturing processes. elsevier.com
Generative Design: Generative AI models can design entirely new molecular structures with specific, desired functionalities. neurosciencenews.com By providing the model with a desired property profile (e.g., a specific color, improved lightfastness, or better water solubility), it can generate novel chemical structures related to the aminohydroxybenzenesulfonate core, opening up new avenues for product development that a human chemist might not have considered. neurosciencenews.comspringernature.com
Process Optimization: AI can be used to optimize reaction conditions by analyzing data from experiments. revvitysignals.com It can identify the ideal parameters—such as temperature, catalyst loading, and reaction time—to maximize yield and purity, streamlining the development of manufacturing processes. revvitysignals.com
Table 2: AI/ML Applications in the Lifecycle of this compound
| Lifecycle Stage | AI/ML Application | Potential Impact |
|---|---|---|
| Design | Generative models design novel derivatives. neurosciencenews.com | Discovery of new compounds with enhanced properties. |
| Prediction | ML predicts properties of virtual compounds. nih.gov | Reduces the number of failed experiments. |
| Synthesis | AI-driven retrosynthesis suggests optimal routes. elsevier.comnih.gov | Accelerates process development and improves sustainability. |
Exploration of Novel Catalytic Systems for Derivatization and Functionalization
Catalysis is fundamental to the synthesis of fine chemicals, enabling complex molecular transformations with high efficiency and selectivity. numberanalytics.com Research into novel catalytic systems is opening up new possibilities for the derivatization and functionalization of this compound, allowing for the creation of a wider range of high-value products.
Future research in this area is focused on:
Photocatalysis and Electro-catalysis: These emerging technologies use light or electrical energy, respectively, to drive chemical reactions. numberanalytics.comnumberanalytics.com They can enable transformations under milder conditions than traditional thermal catalysis and can unlock new reaction pathways for functionalizing the aromatic ring or its substituents. numberanalytics.com
Nanostructured and Single-Atom Catalysts: Advances in materials science have led to the development of catalysts with precisely controlled structures at the nanoscale. numberanalytics.com Nanostructured catalysts offer a high surface area for increased reactivity, while single-atom catalysts provide the ultimate in efficiency by dispersing individual metal atoms on a support, maximizing the use of precious metals. numberanalytics.com
Advanced Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. acs.org Research is ongoing to develop more robust and versatile catalytic systems that can be applied to complex substrates like sulfonated aromatics, enabling the attachment of new functional groups to the benzene (B151609) ring of this compound.
Tandem Catalysis: This approach involves designing a catalytic system that can perform multiple reaction steps sequentially in a single pot. chemeurope.com This "tandem" or "cascade" process is highly efficient, reducing waste, energy consumption, and the need for intermediate purification steps. chemeurope.com For example, a catalyst could be developed to first perform a derivatization on the amino group and then a second reaction on the hydroxyl group in one continuous process.
Development of Sustainable Remediation Technologies for Sulfonate Contamination
While essential in industry, the release of sulfonated aromatic compounds into the environment is a concern due to their persistence and potential ecotoxicity. nih.gov Many of these chemicals, used as dyes or surfactants, are poorly biodegradable and can be difficult to remove from wastewater using conventional treatment methods. nih.govscispace.com This has spurred the development of advanced and sustainable remediation technologies.
Key emerging remediation strategies include:
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, such as hydroxyl radicals, that can break down persistent organic pollutants into smaller, less harmful molecules. patsnap.comnih.gov Technologies like ozonation, Fenton/photo-Fenton reactions, and UV/H₂O₂ processes are being optimized for the degradation of sulfonated aromatics. patsnap.commdpi.commdpi.com Sulfate-radical-based AOPs are also gaining attention due to their high redox potential and effectiveness over a wide pH range. nih.gov
Bioremediation: This approach uses microorganisms to degrade pollutants. mdpi.com While many sulfonated compounds are resistant to biodegradation, research is focused on identifying and cultivating specialized microbial consortia that can metabolize these molecules. researchgate.netresearchgate.net Techniques like immobilizing bacteria on biochar can enhance their effectiveness in real-world soil and water environments. nih.gov
Phytoremediation: This technology uses plants to remove, degrade, or contain environmental contaminants. nih.gov Certain plant species have shown the ability to take up and transform sulfonated aromatic compounds, offering a low-cost, aesthetically pleasing, and environmentally friendly method for cleaning up contaminated soil and water. nih.govscispace.com
Table 3: Overview of Sustainable Remediation Technologies for Sulfonate Pollutants
| Technology | Mechanism | Advantages | Challenges |
|---|---|---|---|
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., •OH, SO₄•⁻) to chemically degrade pollutants. patsnap.comnih.gov | Rapid degradation, effective for recalcitrant compounds. mdpi.com | Can be energy-intensive, may produce byproducts. mdpi.commdpi.com |
| Bioremediation | Use of microorganisms to metabolize pollutants into less toxic substances. mdpi.com | Cost-effective, sustainable, potential for complete mineralization. nih.gov | Slow process, specificity of microbes to pollutants. researchgate.net |
| Phytoremediation | Plants absorb and metabolize or stabilize contaminants in soil and water. nih.gov | Low cost, solar-driven, improves soil health. taylorfrancis.com | Slow, limited by plant tolerance and contaminant depth. |
Advanced Characterization Techniques for In-situ Monitoring of Reactions and Transformations
A deep understanding of chemical reactions requires the ability to observe them as they happen. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical parameters. mt.comwikipedia.org Advanced spectroscopic techniques are the core tools of PAT, providing a window into the reaction vessel to monitor the formation of products and intermediates in-situ. numberanalytics.comamericanpharmaceuticalreview.com
For the synthesis and derivatization of this compound, these techniques are invaluable:
Operando Spectroscopy: This powerful methodology involves coupling a spectroscopic measurement directly with a working chemical reactor. wikipedia.orgnumberanalytics.com This allows researchers to correlate the catalyst's structure and state with its real-time activity and selectivity, providing deep mechanistic insights. numberanalytics.commdpi.com Techniques like Operando IR and Raman spectroscopy can track the appearance and disappearance of specific chemical bonds as the reaction progresses. ornl.gov
Real-time Spectroscopic Monitoring: Various spectroscopic methods are used for real-time analysis. rsc.org
Infrared (IR) and Raman Spectroscopy: These techniques provide information about molecular vibrations and are excellent for identifying functional groups and tracking the concentration of reactants, intermediates, and products. mdpi.comfiveable.me
UV-Visible (UV-Vis) Spectroscopy: Useful for monitoring reactions involving colored compounds or species with strong UV absorbance, allowing for kinetic analysis. numberanalytics.comlongdom.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: FlowNMR allows for non-invasive, real-time monitoring of complex reaction mixtures, providing detailed structural information on all species present. rsc.org
Mass Spectrometry (MS): On-line mass spectrometry is particularly suited for monitoring the gas phase, making it ideal for tracking solvent removal during distillation or identifying volatile byproducts in real time. americanpharmaceuticalreview.comlongdom.org
Table 4: Advanced Techniques for In-situ Reaction Monitoring
| Technique | Information Provided | Application in Synthesis/Transformation |
|---|---|---|
| Operando IR/Raman | Real-time vibrational data of species on a catalyst surface under reaction conditions. numberanalytics.comornl.gov | Elucidating reaction mechanisms and identifying active catalytic sites. numberanalytics.com |
| In-situ FT-IR | Changes in functional groups and concentrations of dissolved species. numberanalytics.com | Monitoring conversion of reactants to products, detecting intermediates. americanpharmaceuticalreview.com |
| In-situ Raman | Molecular fingerprinting without interference from water. longdom.org | Tracking polymorphic forms in crystallization, monitoring aqueous reactions. |
| Flow NMR | Detailed structural information of all soluble species in the reaction mixture. rsc.org | Non-invasive kinetic studies and mechanistic investigation. rsc.org |
| On-line Mass Spec | Composition of gas phase or volatile components. thermofisher.com | Monitoring drying processes, detecting volatile byproducts or impurities. americanpharmaceuticalreview.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium 3-amino-4-hydroxybenzenesulphonate, and how do reaction conditions influence yield?
- Methodology: The compound is synthesized via sulfonation of 3-amino-4-hydroxybenzene using sulfuric acid under controlled temperatures (80–120°C). Key parameters include:
- Sulfonation agent: Concentrated H₂SO₄ ensures selective introduction of the sulfonic acid group .
- Temperature control: Excess heat may lead to over-sulfonation or decomposition. Lab-scale batch reactors typically achieve 60–70% yield, while industrial flow processes improve efficiency .
- Purification: Recrystallization from aqueous ethanol removes unreacted precursors .
Q. How should this compound be stored to maintain stability?
- Methodology:
- Storage conditions: Keep in airtight containers at 4°C to prevent hygroscopic degradation. Avoid exposure to light, which may induce photochemical decomposition .
- Handling: Use inert atmospheres (e.g., nitrogen) during transfer to minimize oxidation .
Q. What analytical techniques are suitable for confirming the compound’s purity and structure?
- Methodology:
- HPLC: Reverse-phase C18 columns with UV detection at 254 nm verify purity (>98%) .
- NMR: ¹H NMR (D₂O, 400 MHz) identifies characteristic peaks: δ 6.8–7.2 ppm (aromatic protons), δ 4.5 ppm (sulfonate group) .
- Elemental analysis: Validate C, H, N, and S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Methodology:
- pH stability: Conduct accelerated degradation studies (25–60°C) across pH 2–12. Monitor via UV-Vis spectroscopy:
- Acidic conditions (pH < 5): Sulfonate group protonation increases solubility but risks hydrolysis .
- Alkaline conditions (pH > 9): Degradation via hydroxyl radical attack on the aromatic ring .
- Kinetic modeling: Use Arrhenius equations to predict shelf life under varying conditions .
Q. What strategies resolve contradictions in reported cytotoxicity data for sulfonated aromatic amines?
- Methodology:
- Assay standardization: Compare MTT and LDH cytotoxicity assays using human hepatocyte (HepG2) and renal (HEK293) cell lines. Account for variances in cell membrane permeability to sulfonated compounds .
- Metabolite profiling: LC-MS/MS identifies reactive intermediates (e.g., quinone imines) that may confound results .
Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?
- Methodology:
- DFT calculations: Optimize molecular geometry at the B3LYP/6-31G* level to analyze electrophilic regions (e.g., amino and sulfonate groups) for ligand-protein docking .
- Molecular dynamics (MD): Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .
Q. What experimental designs address low yields in large-scale sulfonation reactions?
- Methodology:
- Flow chemistry: Continuous reactors enhance heat/mass transfer, reducing side reactions. Compare plug-flow vs. microreactor setups .
- Catalyst screening: Test Brønsted acid catalysts (e.g., p-toluenesulfonic acid) to reduce H₂SO₄ usage and improve selectivity .
Data Contradiction Analysis
Q. Why do different studies report conflicting sulfonation efficiencies for this compound?
- Resolution:
- Source variance: Industrial patents (e.g., Ashford’s Dictionary) often omit lab-specific parameters like stirring rate or precursor purity .
- Analytical discrepancies: UV quantification may overestimate yield if impurities share absorbance maxima. Cross-validate with ion chromatography for sulfonate quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
